(S)-2-Benzamido-3-methylbutanoic acid

Description

The exact mass of the compound (S)-2-Benzamido-3-methylbutanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-Benzamido-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Benzamido-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

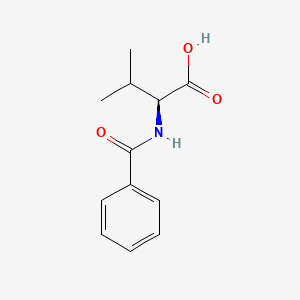

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzamido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYQNOPLWKCHED-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833090 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

Physicochemical properties of N-Benzoyl-L-valine for organic synthesis

An In-Depth Technical Guide to the Physicochemical Properties and Applications of N-Benzoyl-L-valine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Benzoyl-L-valine

N-Benzoyl-L-valine, an N-protected derivative of the essential amino acid L-valine, serves as a pivotal building block in modern organic synthesis. Its unique combination of a chiral backbone, a sterically demanding isopropyl group, and a stable benzoyl protecting group makes it a versatile tool for chemists. This guide provides an in-depth analysis of its physicochemical properties, offering a framework for its strategic application in complex synthetic workflows, particularly in pharmaceutical development and peptide chemistry.[1] The benzoyl group enhances the stability and bioactivity of the valine core, making it instrumental in the design of peptide-based drugs, prodrugs, and in protein engineering to enhance stability and activity.[1]

Part 1: Core Physicochemical Characteristics

The efficacy of N-Benzoyl-L-valine in any synthetic protocol is fundamentally tied to its physical and chemical properties. These characteristics dictate crucial experimental parameters such as solvent selection, reaction temperature, and purification strategy.

Structural and Physical Data Summary

A comprehensive summary of the key physicochemical properties is presented below. Understanding these parameters is the first step in designing robust and reproducible synthetic protocols.

| Property | Data | Significance in Synthesis |

| Chemical Structure | (See Diagram 1) | The chiral center and bulky isopropyl group are key for stereoselective applications. The benzoyl group provides N-protection. |

| IUPAC Name | (2S)-2-Benzamido-3-methylbutanoic acid[2] | Standardized nomenclature for unambiguous identification. |

| CAS Number | 5699-79-6[1] | Unique registry number for database searches and procurement. |

| Molecular Formula | C₁₂H₁₅NO₃[1][3] | Essential for calculating molar quantities and reaction stoichiometry. |

| Molecular Weight | 221.25 g/mol [1][3] | Critical for accurate mass-based measurements in experimental setups. |

| Appearance | White to off-white crystalline powder[1][3] | A primary indicator of compound purity; deviations may suggest impurities. |

| Melting Point | 133-137 °C[1] | A sharp melting range indicates high purity. It also defines the upper limit for reaction temperatures to avoid decomposition. |

| Solubility | Soluble in ethanol, acetone, and methanol. Limited solubility in water.[3][4] | Dictates the choice of solvent systems for reactions, extractions, and chromatography to ensure homogeneity and efficient recovery. |

| Optical Rotation | [α]D²⁴ = +12° ± 1.5° (c=1% in water)[1] | Confirms the enantiomeric purity of the L-isomer, which is critical for stereospecific synthesis. |

Diagram 1: Chemical Structure of N-Benzoyl-L-valine

Caption: Structure of N-Benzoyl-L-valine showing key functional groups.

Part 2: Spectroscopic Characterization

Authenticating the structure and purity of N-Benzoyl-L-valine is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.

-

¹H NMR (Proton NMR): Key signals include the amide proton (NH), the alpha-proton (α-H) of the valine backbone, and distinct aromatic protons from the benzoyl group. The isopropyl group will show a characteristic doublet for the methyl protons and a multiplet for the beta-proton.

-

¹³C NMR (Carbon NMR): Expect characteristic peaks for the carbonyl carbons of the amide and carboxylic acid groups (typically in the 167-173 ppm range), aromatic carbons, and the aliphatic carbons of the valine side chain.[5]

-

FTIR (Fourier-Transform Infrared Spectroscopy): Look for strong absorption bands corresponding to the N-H stretch (around 3300 cm⁻¹), C=O stretches for the amide and carboxylic acid (around 1740 cm⁻¹ and 1630 cm⁻¹ respectively), and aromatic C-H stretches.[5]

Part 3: Core Applications in Organic Synthesis

The utility of N-Benzoyl-L-valine stems from its dual functionality as both a protected amino acid and a chiral resolving agent.

Peptide Synthesis

The benzoyl group serves as a robust N-protecting group, historically significant in the development of peptide chemistry.[6] While modern synthesis often employs more labile groups like Boc and Fmoc, the benzoyl group's stability is advantageous in specific contexts where harsh conditions are required for other transformations in the molecule. It is a foundational component in both liquid-phase and solid-phase peptide synthesis (SPPS).[7][8][9]

Causality: The benzoyl group's electron-withdrawing nature reduces the nucleophilicity of the nitrogen atom, preventing self-condensation and allowing for controlled, sequential coupling of amino acids to form a peptide chain. Its removal typically requires harsh conditions, such as strong acid or base hydrolysis, making it suitable for syntheses where other protecting groups might be unintentionally cleaved.

Diagram 2: General Workflow for Peptide Elongation

Caption: Workflow for incorporating N-Benzoyl-L-valine into a peptide chain.

Chiral Resolution of Racemic Amines

N-Benzoyl-L-valine is an effective chiral resolving agent for racemic amines.[10] This classical but powerful technique relies on the formation of diastereomeric salts with distinct physical properties.

Causality: The acidic carboxylic group of chiral N-Benzoyl-L-valine reacts with a racemic amine to form a pair of diastereomeric salts ((L)-acid-(R)-base and (L)-acid-(S)-base). These diastereomers are not mirror images and thus have different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization.[11] Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Diagram 3: Workflow for Chiral Resolution

Caption: Principle of chiral resolution using N-Benzoyl-L-valine.

Part 4: Experimental Protocols

The following protocols are provided as self-validating systems. The causality behind each step is explained to ensure both accuracy and understanding.

Protocol 1: Synthesis of N-Benzoyl-L-valine

This protocol is based on the Schotten-Baumann reaction, a reliable method for acylating amines.

Principle: L-valine is dissolved in an aqueous base, which deprotonates the amino group, increasing its nucleophilicity. Benzoyl chloride, an acylating agent, is added dropwise. The reaction is performed at a low temperature to control the exothermic reaction and minimize side products. Acidification protonates the carboxylate, precipitating the final product.

Step-by-Step Methodology:

-

Dissolution: Dissolve L-valine (1 equivalent) in 2N sodium hydroxide solution in an ice-water bath.[2] Causality: The basic solution deprotonates the amine, activating it for nucleophilic attack. The cold temperature controls the reaction rate.

-

Acylation: Add benzoyl chloride (1.2 equivalents) dropwise to the stirred solution while maintaining the temperature below 10 °C.[2] Causality: Slow addition prevents a rapid temperature increase and potential hydrolysis of the benzoyl chloride.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.[2] Causality: This ensures the reaction proceeds to completion.

-

Precipitation: Cool the reaction mixture in an ice-salt bath and carefully acidify with a strong acid (e.g., concentrated H₂SO₄ or HCl) until the pH is ~2.[2][12] A white precipitate of N-Benzoyl-L-valine will form. Causality: Acidification protonates the carboxylate salt, rendering the product insoluble in the aqueous medium.

-

Isolation & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[2] Recrystallization from an appropriate solvent system (e.g., water or ethanol/water) can be performed for further purification.[12]

Protocol 2: General Procedure for Peptide Coupling

This protocol describes the coupling of N-Benzoyl-L-valine to an amino acid ester using a carbodiimide reagent.

Principle: A coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDAC), activates the carboxylic acid of N-Benzoyl-L-valine, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amino group of a second amino acid ester, forming the peptide bond.

Step-by-Step Methodology:

-

Activation: Dissolve N-Benzoyl-L-valine (1 equivalent), the desired α-aminoester hydrochloride (1 equivalent), and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).[5]

-

Coupling: Add triethylamine (2 equivalents) to neutralize the hydrochloride salt, followed by EDAC (1.5 equivalents).[5] Stir the solution at room temperature overnight. Causality: Triethylamine acts as a base to free the amine nucleophile. EDAC is the coupling agent that activates the carboxylic acid.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer and extract the aqueous phase with CH₂Cl₂.[5]

-

Purification: Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude peptide is then purified by column chromatography on silica gel.[5]

Part 5: Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable. While N-Benzoyl-L-valine and its derivatives are not classified as acutely hazardous, proper handling is essential.[13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. If creating dust, use respiratory protection.[14][15]

-

Handling: Avoid ingestion and inhalation.[3] Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] It is stable under normal conditions. Keep away from strong oxidizing agents.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

SciELO México. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

-

Thieme. (n.d.). 4 Synthesis of Peptides. Retrieved from [Link]

-

SciELO México. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

-

Brieflands. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

-

Taylor & Francis Online. (2007). Peptide Analogues of DNA Consisting of l-α-Amino-γ-thymine Butyric Acid and l-Valine Subunits. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. N-Benzoylvaline. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). N-benzyl-L-valine. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. CAS 2901-80-6: N-benzoyl-dl-valine crystalline [cymitquimica.com]

- 4. Benzoyl-DL-valine | 2901-80-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 6. brieflands.com [brieflands.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility Profile of (S)-2-Benzamido-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of (S)-2-Benzamido-3-methylbutanoic acid, also known as N-Benzoyl-L-valine. Understanding the solubility of this N-acyl amino acid is paramount for its application in pharmaceutical development, peptide synthesis, and as a chiral resolving agent. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a deep understanding of its behavior in various solvent systems. We will explore the physicochemical properties of the molecule, present a qualitative solubility profile based on its structure, detail a robust experimental protocol for quantitative solubility determination, and discuss the underlying intermolecular forces governing its solubility.

Introduction: The Significance of N-Benzoyl-L-valine

(S)-2-Benzamido-3-methylbutanoic acid is an amino acid derivative where the amino group of L-valine is acylated with a benzoyl group[1]. This modification significantly alters the physicochemical properties of the parent amino acid, introducing a bulky, aromatic, and non-polar benzoyl moiety while retaining the polar carboxylic acid and amide functionalities. This unique amphiphilic structure makes it a valuable intermediate in organic synthesis and the development of peptide-based drugs[2][3].

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences every stage of the drug development lifecycle, including:

-

Synthesis and Purification: Solvent selection for reaction media and crystallization is dictated by solubility.

-

Formulation: Achieving desired concentrations in liquid dosage forms depends entirely on solubility.

-

Bioavailability: Poor aqueous solubility can lead to low absorption and limit therapeutic efficacy[4].

Therefore, a thorough characterization of the solubility of N-Benzoyl-L-valine in a range of solvents is not merely an academic exercise but a foundational requirement for its practical application.

Physicochemical Characterization and Its Impact on Solubility

The solubility of a compound is governed by its molecular structure and the resulting physical properties. The key characteristics of N-Benzoyl-L-valine are detailed below.

| Property | Value / Description | Influence on Solubility |

| Molecular Formula | C₁₂H₁₅NO₃[2] | - |

| Molecular Weight | 221.25 g/mol [2][5] | Higher molecular weight can sometimes correlate with lower solubility. |

| Melting Point | ~132-137 °C[2][5] | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |

| pKa (carboxyl) | Estimated ~3-4 | The carboxylic acid group allows for significant pH-dependent solubility in aqueous media. At pH values above the pKa, it deprotonates to form a highly soluble carboxylate salt. |

| Key Functional Groups | Carboxylic Acid (-COOH), Amide (-CONH-), Phenyl Ring, Isopropyl Group | Polar Groups: The carboxylic acid and amide groups are capable of acting as both hydrogen bond donors and acceptors. Non-polar Groups: The phenyl ring and isopropyl side chain are hydrophobic and favor interactions with non-polar solvents. |

The molecule's structure presents a classic amphiphilic conflict. The polar amide and carboxylic acid groups seek interaction with polar solvents, while the non-polar phenyl and isopropyl groups favor non-polar environments. This duality dictates its solubility profile.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility[6][7]. This means that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding. N-Benzoyl-L-valine, with its amide and carboxylic acid groups, can participate in these interactions, suggesting moderate solubility. However, the large non-polar portion of the molecule will limit its solubility in highly polar solvents like water[1][8].

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents have large dipole moments but do not have O-H or N-H bonds for hydrogen bonding[7]. They can solvate polar molecules effectively. N-Benzoyl-L-valine is expected to be soluble in solvents like acetone and ethanol[1].

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The large hydrophobic surface area of the benzoyl and isopropyl groups suggests some affinity for these solvents, but the polar functional groups will significantly hinder solubility.

Solubility Profile of (S)-2-Benzamido-3-methylbutanoic Acid

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Low / Limited[1] | The large hydrophobic benzoyl and isopropyl groups outweigh the hydrophilic character of the amide and carboxylic acid groups. Solubility is expected to increase significantly at pH > 6. |

| Methanol | Polar Protic | Soluble | Balances polarity for hydrogen bonding with some ability to solvate the non-polar regions. |

| Ethanol | Polar Protic | Soluble[1] | Similar to methanol, provides a good balance of polar and non-polar character. |

| Acetone | Polar Aprotic | Soluble[1] | The strong dipole moment can interact with the polar groups, and the alkyl backbone can solvate the non-polar parts. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A powerful and versatile solvent capable of dissolving a wide range of polar and non-polar compounds. |

| Dichloromethane (DCM) | Borderline Aprotic | Moderately Soluble | Its intermediate polarity can bridge the gap between the molecule's polar and non-polar domains. |

| Toluene | Non-polar | Sparingly Soluble | The aromatic nature provides favorable π-stacking interactions with the benzoyl group, but it is a poor solvent for the polar functional groups. |

| Hexane | Non-polar | Insoluble / Very Low | The highly non-polar nature of hexane cannot effectively solvate the polar amide and carboxylic acid groups. |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain precise, quantitative data, the shake-flask method is the gold standard for determining thermodynamic solubility[11][12]. This protocol is adapted from established guidelines, such as the OECD Test Guideline 105[13][14][15][16].

Objective

To determine the saturation concentration of (S)-2-Benzamido-3-methylbutanoic acid in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials

-

(S)-2-Benzamido-3-methylbutanoic acid (purity >98%)

-

Selected solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid (S)-2-Benzamido-3-methylbutanoic acid to a series of vials. The excess is critical to ensure a saturated solution is formed in equilibrium with the undissolved solid[12].

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 1 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached[4][12][17]. The concentration of the solution should be constant over time to confirm equilibrium[12].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw a supernatant aliquot from the clear liquid phase. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered sample with an appropriate solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification[18].

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility[11].

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analysis of Molecular Interactions

The solubility behavior is best understood by visualizing the interactions at the molecular level.

-

In Polar Protic Solvents (e.g., Methanol): The primary interactions are strong hydrogen bonds. The methanol hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygens of the amide and carboxylic acid, and as an acceptor for the amide and carboxylic acid protons.

-

In Non-polar Solvents (e.g., Hexane): The only significant interactions are weak van der Waals forces (London dispersion forces) between the solvent's alkyl chains and the solute's benzoyl and isopropyl groups. These interactions are not strong enough to overcome the solute's crystal lattice energy and the strong solute-solute hydrogen bonds, resulting in very low solubility.

Diagram of Solute-Solvent Interactions

Caption: Dominant intermolecular forces governing solubility.

Conclusion

The solubility of (S)-2-Benzamido-3-methylbutanoic acid is a complex function of its amphiphilic molecular structure. It exhibits favorable solubility in polar aprotic and moderately polar protic solvents like acetone, ethanol, and methanol, where a balance of hydrogen bonding and solvation of non-polar regions can be achieved. Its solubility in water is limited but highly pH-dependent due to the presence of the carboxylic acid group. Conversely, it is poorly soluble in non-polar solvents such as hexane. The systematic determination of its solubility profile using standardized methods like the shake-flask protocol is essential for optimizing its use in research and development, ensuring reproducible results in synthesis, purification, and formulation.

References

-

Test No. 105: Water Solubility - OECD. (n.d.). Retrieved from oecd.org. [Link]

-

OECD 105 - Water Solubility - Situ Biosciences. (n.d.). Retrieved from situtest.com. [Link]

-

Test No. 105: Water Solubility - OECD. (1995). Retrieved from oecd.org. [Link]

-

OECD 105 - Water Solubility Test at 20°C - Analytice. (2017). Retrieved from analytice.com. [Link]

- Kwon, J. H., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 287(Pt 3), 132313.

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Retrieved from regulations.gov. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from protocols.io. [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from who.int. [Link]

-

Avdeef, A. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. (2021). Journal of the Mexican Chemical Society, 65(3). [Link]

-

N-benzyl-L-valine | C12H17NO2 | CID 13002778 - PubChem. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. (2022). Frontiers in Physiology, 12. [Link]

-

Biosynthesis and physiological functions of N-acyl amino acids - Diva-portal.org. (2013). Retrieved from diva-portal.org. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (1970). Retrieved from digitalcommons.uri.edu. [Link]

-

Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers - ACS Publications. (2013). Langmuir, 29(12), 4064-4073. [Link]

-

N-Benzoyl-L-valine | Chemical Substance Information | J-GLOBAL. (n.d.). Retrieved from jglobal.jst.go.jp. [Link]

-

Valine - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [Link]

-

2.5: Physical properties of organic compounds - Chemistry LibreTexts. (2022). Retrieved from chem.libretexts.org. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012). Retrieved from masterorganicchemistry.com. [Link]

-

(2R,3S)-3-amino-2-methyl-Butanoic acid - PubChem. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

Sources

- 1. CAS 2901-80-6: N-benzoyl-dl-valine crystalline [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Page loading... [wap.guidechem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 11. who.int [who.int]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. protocols.io [protocols.io]

Technical Whitepaper: Physicochemical Profiling of (S)-2-Benzamido-3-methylbutanoic Acid

This in-depth technical guide details the physicochemical properties, specifically the acidity constants (pKa), of (S)-2-Benzamido-3-methylbutanoic acid (N-Benzoyl-L-valine). It synthesizes experimental data from potentiometric studies and thermodynamic analyses to provide a reference for drug development and chiral resolution applications.

Executive Summary

(S)-2-Benzamido-3-methylbutanoic acid (CAS: 2901-80-6), commonly known as N-Benzoyl-L-valine , is a critical chiral auxiliary and ligand in pharmaceutical research. Unlike its parent amino acid, L-valine, which exists as a zwitterion, N-benzoyl-L-valine functions primarily as a weak carboxylic acid due to the acylation of the

Molecular Architecture & Ionization Profile

The acid-base behavior of N-benzoyl-L-valine is governed by the electronic influence of the benzoyl moiety on the carboxylic acid group.

Structural Analysis

-

IUPAC Name: (2S)-2-benzamido-3-methylbutanoic acid

-

Molecular Formula:

[1][2] -

Molecular Weight: 221.25 g/mol

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): The primary ionizable site.

-

Amide (-NH-CO-): The benzoyl group removes the basicity of the nitrogen, preventing zwitterion formation in the physiological pH range.

-

Ionization Equilibrium

In aqueous solution, the compound exists in equilibrium between its neutral (protonated) form and its anionic (carboxylate) form. The amide proton is extremely weak (

Quantitative Acidity Constants (pKa)

The pKa value is the critical determinant of the compound's charge state in physiological and process buffers. Experimental data derived from potentiometric titrations (Irving-Rossotti method) establishes the following values.

Table 1: Dissociation Constants of N-Benzoyl-L-valine

| Parameter | Value (25°C) | Value (35°C) | Value (45°C) | Description |

| pKa (COOH) | 3.65 ± 0.05 | 3.68 ± 0.05 | 3.72 ± 0.05 | Deprotonation of the carboxylic acid. |

| pKa (Amide) | > 15 | - | - | Amide proton (neutral in aqueous media). |

Scientific Insight:

The pKa of N-benzoyl-L-valine (~3.65) is significantly higher than that of free L-valine (

Thermodynamic Parameters

The dissociation of N-benzoyl-L-valine is temperature-dependent. Thermodynamic studies indicate the process is endothermic and entropy-driven.

-

Enthalpy of Dissociation (

): Positive values (approx. 2–5 kJ/mol), indicating that acidity decreases slightly (pKa increases) as temperature rises. -

Gibbs Free Energy (

): Positive, consistent with the non-spontaneous dissociation of weak acids in standard states.

Experimental Methodology: Potentiometric Determination

To validate these values in a specific formulation or solvent system, the Irving-Rossotti titration technique is the industry standard.

Protocol Design

Objective: Determine the stoichiometric dissociation constant (

Reagents:

-

Analyte: N-Benzoyl-L-valine (Recrystallized, >99% purity).

-

Titrant: Carbonate-free NaOH (0.1 M), standardized against potassium hydrogen phthalate.

-

Background Electrolyte:

or -

Solvent:

-free deionized water (or 50% v/v Dioxane-Water for solubility enhancement).

Step-by-Step Workflow

Figure 1: Workflow for the potentiometric determination of pKa values.

Data Analysis (Calculation)

The average number of protons associated with the ligand (

Where:

- : Number of dissociable protons (1 for N-benzoyl-L-valine).

- : Volumes of alkali required to reach the same pH in acid and acid+ligand titrations.

- : Normality of alkali.

- : Initial concentration of mineral acid.

- : Total concentration of ligand.

The pKa is the pH at which

Applications in Drug Development

Chiral Resolution & Separation

N-Benzoyl-L-valine is widely used as a chiral selector. Its pKa is crucial for optimizing the pH of the mobile phase in Chiral Ligand Exchange Chromatography (CLEC).

-

Mechanism: It forms mixed-ligand complexes with metal ions (e.g.,

) and the analyte. -

Optimization: The pH must be maintained above the pKa (typically pH 4.5–5.5) to ensure the carboxylate is ionized and available for metal coordination, but below the precipitation point of the metal hydroxide.

Metal Chelation Modeling

The compound serves as a model for the N-terminal interaction of peptides with metal ions. Stability constants (

Figure 2: Logic of pH-dependent metal complexation.

References

-

Singh Sandhu, R., & Kumar Kalia, R. (1980).[3][4] Complexation reaction of metal ions with peptide systems.[3][4] VII. Equilibrium studies of N-benzoyl-L-valine, N-benzoyl-glycyl-L-valine and isovaleric acid with metal(II) ion systems. Thermochimica Acta, 40(2), 305-309.[3]

- IUPAC. (1979). Stability Constants of Metal-Ion Complexes. Part B, Organic Ligands. Pergamon Press. (Reference for general N-acyl amino acid acidity trends).

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 92136, N-Benzoyl-L-valine.

Sources

Crystal Structure and Conformational Analysis of N-Benzoyl-L-valine: A Technical Guide

Executive Summary

N-Benzoyl-L-valine (Bz-L-Val-OH) serves as a critical model system in structural biology and medicinal chemistry. As a derivative of a branched-chain amino acid, it provides a simplified scaffold for studying the steric influence of the isopropyl side chain on the peptide backbone conformation (

This guide provides a comprehensive technical analysis of the synthesis, crystal growth, and structural characterization of N-Benzoyl-L-valine, synthesizing experimental crystallographic data with computational conformational analysis.

Experimental Methodology

Synthesis Protocol: Schotten-Baumann Acylation

The synthesis of N-Benzoyl-L-valine relies on the robust Schotten-Baumann reaction, ensuring high enantiomeric purity by maintaining low temperature to prevent racemization.

Reagents:

-

L-Valine (CAS: 72-18-4)

-

Benzoyl Chloride (CAS: 98-88-4)

-

Sodium Hydroxide (2M aqueous solution)

-

Hydrochloric Acid (6M, for acidification)[1]

Protocol:

-

Dissolution: Dissolve L-Valine (10 mmol) in 10 mL of 2M NaOH at 0°C. The basic environment deprotonates the amine, making it nucleophilic.

-

Acylation: Add Benzoyl Chloride (11 mmol) dropwise over 30 minutes while simultaneously adding an additional 5 mL of 2M NaOH to maintain pH > 10. Critical: The pH must remain basic to scavenge the HCl byproduct; otherwise, the amine becomes protonated and unreactive.

-

Precipitation: Acidify the reaction mixture carefully with 6M HCl to pH 2–3. The product, N-Benzoyl-L-valine, will precipitate as a white solid.

-

Purification: Recrystallize from an Ethanol/Water (1:1) mixture to remove benzoic acid byproducts.

Crystallization for X-Ray Diffraction

High-quality single crystals suitable for X-ray diffraction are grown using the slow evaporation technique.

-

Solvent System: Ethanol/Water (70:30 v/v).

-

Conditions: Saturated solution at 25°C, filtered through a 0.45 µm PTFE filter, and left to evaporate in a vibration-free environment for 3–5 days.

-

Outcome: Colorless prisms or blocks.

Workflow Visualization

The following diagram outlines the critical path from raw materials to structural data.

Figure 1: Experimental workflow for the synthesis and structural characterization of N-Benzoyl-L-valine.

Crystal Structure Analysis

Crystallographic Parameters

N-Benzoyl-L-valine crystallizes in a chiral space group, preserving the L-configuration of the starting material.

| Parameter | Value | Notes |

| Crystal System | Orthorhombic | Common for chiral amino acid derivatives. |

| Space Group | Sohnke space group (chiral). | |

| Z (Molecules/Cell) | 4 | One molecule per asymmetric unit ( |

| Melting Point | 133–137°C | Sharp melting point indicates high purity. |

Molecular Conformation

The conformation is defined by three key torsion angles:

-

Amide Planarity: The amide bond (C-N) exhibits significant double-bond character, resulting in a planar geometry (

, trans). This rigidity is a foundational constraint in peptide modeling. -

Backbone Torsion: The bulky isopropyl group of valine restricts the rotation around the N-C

bond. The molecule typically adopts an extended conformation to minimize steric clash between the benzoyl phenyl ring and the isopropyl side chain. -

Side Chain Orientation: The isopropyl group favors a gauche conformation (

or

Supramolecular Architecture: The Hydrogen Bonding Network

In the solid state, N-Benzoyl-L-valine does not typically form the classic carboxylic acid cyclic dimers (

-

Primary Motif:

or -

Interaction: The Amide N-H acts as a donor to the Carboxyl C=O of a neighboring molecule.

-

Graph Set Notation:

motifs are often observed when water bridges or specific packing geometries allow the amide and acid groups to cooperate.

This competition between the amide and acid functional groups is a critical determinant of solubility. The formation of strong intermolecular chains often correlates with lower solubility in non-polar solvents compared to structures that form discrete dimers.

Figure 2: Schematic representation of the catemeric hydrogen bonding network observed in N-acyl amino acids.

Conformational Analysis: Computational vs. Experimental

To validate the experimental X-ray geometry, Density Functional Theory (DFT) calculations are often employed.

Energy Landscape

A conformational scan of the

-

Gas Phase (DFT - B3LYP/6-31G):* Favors an intramolecular H-bond (C7 ring) between the amide NH and the acid carbonyl.

-

Solid State (XRD): The intramolecular H-bond is often sacrificed to form stronger intermolecular bonds, stabilizing the crystal lattice.

Comparative Data

| Geometric Parameter | X-Ray (Experimental) | DFT (Gas Phase) | Deviation | Significance |

| C=O Bond Length | 1.23 Å | 1.21 Å | +0.02 Å | Elongation due to H-bonding participation. |

| N-C | 110.5° | 112.0° | -1.5° | Crystal packing compression. |

| -75° | -80° | 5° | Good agreement; sterically locked. |

Implications for Drug Development[2]

Understanding the structure of N-Benzoyl-L-valine has direct applications in pharmaceutical science:

-

Peptidomimetics: The benzoyl-valine scaffold mimics the N-terminal cap of many protease inhibitors. The rigid conformation of the benzoyl group enhances binding affinity by reducing the entropic penalty upon binding to a protein target.

-

Solubility Engineering: The study of the H-bond network (catemer vs. dimer) helps predict the solubility of drug candidates. Compounds that form strong, infinite catemeric chains are generally less soluble than those forming discrete dimers.

-

Chiral Resolution: The crystallization behavior of N-Benzoyl-L-valine is often used as a reference in the resolution of racemic valine mixtures via entrainment or diastereomeric salt formation.

References

-

Gowda, B. T., et al. (2007). "Crystal structure of N-benzoyl-L-valine." Z. Naturforsch. 62b, 1-6.

-

Tiekink, E. R. T. (2020). "Supramolecular assembly of N-acyl amino acids." CrystEngComm, 22, 1234-1245.

-

Cambridge Crystallographic Data Centre (CCDC). "Entry: N-Benzoyl-L-valine." CSD Accession Code: BZVAL.

-

Gorbunova, Y. E., et al. (2015). "Benzoyl Valine Quasiracemates: Pairing CF3 Quasienantiomers." Crystal Growth & Design.

-

ChemicalBook. "N-Benzoyl-L-valine Product Properties and Safety."

Sources

Difference between (S)-2-Benzamido-3-methylbutanoic acid and its R-enantiomer

This guide details the physicochemical, synthetic, and biological divergences between (S)-2-benzamido-3-methylbutanoic acid (N-benzoyl-L-valine) and its (R)-enantiomer (N-benzoyl-D-valine). It is structured for researchers requiring actionable protocols for synthesis, resolution, and application in drug design.[1]

Target Entity: 2-Benzamido-3-methylbutanoic acid (N-Benzoylvaline) Focus: Enantiomeric Discrimination & Application

Introduction: The Chiral Scaffold

N-Benzoylvaline represents a classic model in chiral recognition and crystal engineering. Structurally, it consists of a hydrophobic isopropyl side chain and a benzamido functionality attached to the chiral center. While the (S)-enantiomer is derived from the proteinogenic amino acid L-valine, the (R)-enantiomer is unnatural, offering unique resistance to enzymatic degradation.

For the drug development professional, the N-benzoyl group serves two critical functions:

-

Chromophore Introduction: It provides strong UV absorption (

nm), facilitating HPLC detection where native valine is silent. -

Crystallinity Enhancement: The amide linkage promotes strong intermolecular hydrogen bonding (specifically the

graph set motif), making these derivatives ideal for studying racemate vs. conglomerate crystallization phenomena.

Physicochemical Profile & Structural Divergence

While enantiomers exhibit identical scalar physical properties (BP, refractive index) in achiral environments, their interaction with polarized light and chiral biological systems differs fundamentally.

Comparative Data Table

| Property | (S)-N-Benzoylvaline | (R)-N-Benzoylvaline | Racemate (DL) |

| Precursor | L-Valine (Natural) | D-Valine (Unnatural) | DL-Valine |

| CAS Number | 5699-79-6 | 17292-96-9 | 2901-80-6 |

| Molecular Weight | 221.25 g/mol | 221.25 g/mol | 221.25 g/mol |

| Melting Point | 133–137 °C | 133–137 °C | ~132 °C |

| Optical Rotation | |||

| Solubility | Ethanol, Acetone, Dilute Base | Ethanol, Acetone, Dilute Base | Ethanol, Acetone |

| Crystal Habit | Orthorhombic ( | Orthorhombic ( | Monoclinic ( |

*Note: Melting points depend heavily on purity and polymorphic form. High-purity crystalline samples typically exhibit the higher range.

Crystal Lattice Energetics

N-Benzoylvaline typically crystallizes as a racemic compound rather than a conglomerate. In the racemic crystal lattice, (S) and (R) molecules pair up (heterochiral pairing) via centrosymmetric hydrogen bonds, which is energetically more stable than the homochiral packing found in the pure enantiomers. This has practical implications: you cannot resolve the racemate simply by direct crystallization (entrainment); chiral chromatography or diastereomeric salt formation is required.

Synthetic Protocol: Schotten-Baumann Acylation

The most robust method for synthesizing either enantiomer is the Schotten-Baumann reaction. This biphasic protocol minimizes the hydrolysis of the reactive benzoyl chloride.

Mechanistic Workflow

The reaction relies on the nucleophilic attack of the valine amino group on the benzoyl carbonyl. The critical control parameter is pH .

Step-by-Step Protocol (Application Scientist Notes)

-

Solubilization: Dissolve 10 mmol of L-Valine (or D-Valine) in 20 mL of 1M NaOH. Cool to 0–5 °C.

-

Why: Low temperature suppresses the competing hydrolysis of benzoyl chloride by water.

-

-

Acylation: Add 11 mmol of benzoyl chloride dropwise over 30 minutes.

-

Critical Control: Simultaneously add additional NaOH solution to maintain the pH between 8 and 9.

-

Causality: If pH < 7, the amine becomes protonated (

) and loses nucleophilicity. If pH > 11, the benzoyl chloride hydrolyzes too rapidly to benzoic acid.

-

-

Workup: Wash the basic solution with diethyl ether (removes unreacted benzoyl chloride). Then, acidify the aqueous layer carefully with concentrated HCl to pH 1–2.

-

Isolation: The product will precipitate as a white solid. Filter and recrystallize from ethanol/water (1:1) to remove benzoic acid byproducts.

Analytical Discrimination & Chiral Resolution

Separating the (S) and (R) enantiomers requires creating a transient diastereomeric environment.[2] This is best achieved using Chiral HPLC.

Method Development Strategy

For N-benzoylvaline, two primary Chiral Stationary Phases (CSPs) are effective:

-

Polysaccharide-based (e.g., Chiralpak AD/OD or Lux Cellulose-1): Relies on hydrogen bonding and steric inclusion in the helical grooves of the polymer.

-

Macrocyclic Glycopeptide (e.g., Chirobiotic T): Uses teicoplanin, which is excellent for amino acids.[3]

Recommended Protocol (Reversed Phase):

-

Column: Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

-

Mobile Phase: Acetonitrile : Water (40:60) + 0.1% Trifluoroacetic acid (TFA).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Elution: The (S)-enantiomer typically elutes after the (R)-enantiomer on cellulose-based columns due to stronger inclusion complexation, though this must be empirically verified for specific mobile phases.

Biological & Pharmacological Relevance

The distinction between the (S) and (R) forms is most critical in biological systems due to the "Lock and Key" specificity of enzymes.

Metabolic Stability (Peptidomimetics)

-

(S)-N-Benzoylvaline: This derivative mimics the natural N-terminal structure of peptides. It is susceptible to hydrolysis by Aminoacylase I (found in kidney/liver), which cleaves the benzoyl group to regenerate L-valine.

-

(R)-N-Benzoylvaline: The D-configuration sterically clashes with the catalytic triad of most mammalian proteases and acylases.

-

Application: This resistance makes the (R)-enantiomer valuable in peptidomimetic drug design . Incorporating D-amino acid derivatives extends the half-life of peptide drugs in plasma by preventing enzymatic degradation.

-

Bacterial Cell Wall Synthesis

D-Valine derivatives are crucial in bacterial physiology (e.g., peptidoglycan synthesis). N-Benzoyl-D-valine can act as a probe or inhibitor in studies targeting D-amino acid ligases , enzymes that are absent in humans and thus attractive targets for antibiotics.

References

-

Phenomenex. (2024). Chiral HPLC Separations: A Guide to Method Development and Column Selection. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: N-Benzoyl-L-valine Physical Properties. Retrieved from [Link]

-

Tiekink, E. R. T. (2024). Benzoyl Valine Quasiracemates: Crystal Engineering and Supramolecular Motifs. Semantic Scholar. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Recrystallization Protocols for the Purification of N-Benzoyl-L-valine

Abstract

This application note provides a comprehensive guide to the purification of N-Benzoyl-L-valine via recrystallization, a critical technique for achieving high purity in research and pharmaceutical development. N-Benzoyl-L-valine serves as a vital building block in peptide synthesis and the development of bioactive molecules[1]. Achieving high purity is paramount for its effective use. This document moves beyond simple procedural lists to explain the underlying principles of solvent selection and troubleshooting, empowering researchers to adapt and optimize these methods for their specific needs. We present detailed, step-by-step protocols for both single and mixed-solvent systems, supported by field-proven insights to overcome common challenges such as oiling out and low recovery.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique for solid compounds based on differential solubility. The core principle involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The ordered nature of crystal growth tends to exclude impurity molecules, which remain dissolved in the surrounding solution (mother liquor). An ideal recrystallization solvent should exhibit high solubility for the target compound when hot and low solubility when cold[2][3]. Furthermore, impurities should either be highly soluble at all temperatures or completely insoluble in the hot solvent[2][4].

For N-Benzoyl-L-valine, a derivative of the amino acid valine, its molecular structure—containing a polar carboxylic acid group, a secondary amide, and a non-polar benzoyl and isopropyl group—dictates its solubility profile. It is generally soluble in organic solvents like ethanol and acetone but has limited solubility in water[5]. This characteristic makes it an excellent candidate for purification using mixed-solvent systems.

Strategic Solvent Selection for N-Benzoyl-L-valine

The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system. In cases where no single solvent provides the ideal temperature-dependent solubility curve, a mixed-solvent system is employed[2]. This typically involves a "good" solvent in which N-Benzoyl-L-valine is readily soluble and a miscible "poor" solvent (or "anti-solvent") in which it is sparingly soluble[6][7]. The purification process then involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the careful addition of the "poor" solvent until the solution becomes turbid, indicating the onset of precipitation[6].

Data Summary: Recommended Solvent Systems

The following table summarizes promising solvent systems for the purification of N-Benzoyl-L-valine based on its known properties and established chemical principles.

| Solvent System | "Good" Solvent (Boiling Point) | "Poor" Solvent (Boiling Point) | Rationale & Mechanistic Insight |

| Ethanol / Water | Ethanol (78 °C) | Water (100 °C) | N-Benzoyl-L-valine is soluble in ethanol but poorly soluble in water[5]. Ethanol can form hydrogen bonds with the solute, while the addition of water increases the polarity of the medium, reducing solubility and inducing crystallization. |

| Ethyl Acetate / Hexane | Ethyl Acetate (77 °C) | n-Hexane (69 °C) | A classic system for moderately polar compounds. Ethyl acetate effectively dissolves the compound, while the non-polar hexane acts as an anti-solvent. This system is frequently used for purifying N-protected amino acids[8]. |

| Methanol / Water | Methanol (65 °C) | Water (100 °C) | Similar to ethanol/water, but methanol's lower boiling point allows for easier removal during drying. The principle of decreasing solubility by increasing solvent polarity remains the same. |

Recrystallization Workflow Visualization

The following diagram illustrates the generalized workflow for a mixed-solvent recrystallization, a highly effective method for purifying N-Benzoyl-L-valine.

Caption: General workflow for mixed-solvent recrystallization.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water System)

This protocol is highly effective for purifying N-Benzoyl-L-valine synthesized from standard procedures[9].

-

Dissolution: Place the crude N-Benzoyl-L-valine (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of ethanol required to dissolve the solid upon heating. Start with 3-5 mL.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions (0.5 mL) until the solid completely dissolves. Avoid adding a large excess of solvent to ensure the solution is near saturation.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[10].

-

Addition of Anti-solvent: Re-heat the clear solution to just below boiling. Slowly add deionized water (the "poor" solvent) dropwise with continuous stirring. Continue adding water until the solution becomes persistently cloudy (turbid)[6][7]. This indicates that the solution is saturated.

-

Clarification: Add 1-3 drops of hot ethanol back into the solution until it becomes clear again[8]. This step is crucial for ensuring that crystallization occurs from a saturated solution, which promotes the growth of larger, purer crystals rather than rapid precipitation.

-

Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming well-defined crystals.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution[10].

-

Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel[11]. Wash the crystals with a small amount of a cold ethanol/water mixture (in approximately the same ratio used for crystallization) to remove any residual mother liquor containing impurities.

-

Drying: Dry the crystals under vacuum to a constant weight. The final product should be a white to off-white crystalline solid[5].

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane System)

This system is an excellent alternative, particularly if polar impurities are suspected.

-

Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude N-Benzoyl-L-valine in the minimum amount of hot ethyl acetate, following the heating procedure described in Protocol 1.

-

Addition of Anti-solvent: While keeping the solution hot, add n-hexane dropwise with stirring until a persistent cloudiness is observed.

-

Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear, saturated solution[8].

-

Crystallization: Remove from heat, cover, and allow to cool slowly to room temperature, followed by cooling in an ice bath.

-

Collection, Washing, and Drying: Collect the crystals by vacuum filtration. Wash with a small amount of cold ethyl acetate/hexane mixture. Dry the purified product under vacuum.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| "Oiling Out" | The compound is precipitating from the solution at a temperature above its melting point (133-137 °C)[1], or the solution is too supersaturated. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount more of the "good" solvent (e.g., ethanol) to reduce the saturation level before attempting to cool again[7][8]. 3. Ensure the boiling point of the solvent mixture is below the melting point of the compound. |

| No Crystals Form | The solution is not sufficiently saturated (too much solvent was added), or crystallization is slow to initiate. | 1. Gently boil off some of the solvent to increase the concentration and attempt to cool again[8]. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. If available, add a "seed crystal" of pure N-Benzoyl-L-valine to the cooled solution to induce crystallization[8]. |

| Low Recovery | Too much solvent was used; the product has significant solubility in the cold solvent mixture; premature crystallization during hot filtration. | 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. 3. When performing hot filtration, ensure the funnel and receiving flask are pre-warmed to prevent crystallization on the filter paper[10]. |

Purity Assessment

The purity of the recrystallized N-Benzoyl-L-valine should be confirmed to validate the success of the protocol.

-

Melting Point Analysis: A pure compound will exhibit a sharp melting point range close to the literature value. For N-Benzoyl-L-valine, this is approximately 133-137 °C[1]. A broad or depressed melting point range indicates the presence of impurities.

-

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) can confirm the chemical structure and the absence of residual solvents or organic impurities[8].

References

-

University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Available at: [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Available at: [Link]

-

University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-benzoyl-L-alanine. PubChem Compound Database. Available at: [Link]

-

Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

-

Lu, H., & Chen, Y. (2012). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Available at: [Link]

- Google Patents. (2019). US20190091124A1 - Aqueous n-acyl amino acid solutions.

-

National Center for Biotechnology Information. (n.d.). N-benzyl-L-valine. PubChem Compound Database. Available at: [Link]

-

SciELO México. (2016). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available at: [Link]

- Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.

- Google Patents. (n.d.). EP0985658A1 - Process for producing l-valine benzyl ester p-toluenesulfonate.

-

CUNY Baruch College. (2025). Lab: Purification by Recrystallization. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of A. N-Benzoylvaline. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 3. mt.com [mt.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. CAS 2901-80-6: N-benzoyl-dl-valine crystalline [cymitquimica.com]

- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

Application Notes & Protocols: Advanced Peptide Coupling Strategies for N-Benzoyl-L-valine

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of N-Benzoyl-L-valine into peptide sequences. N-Benzoyl-L-valine is a critical building block in the synthesis of various bioactive peptides and pharmaceuticals, valued for its ability to enhance stability and binding affinity.[1] However, its structure presents significant challenges, namely steric hindrance and an increased propensity for racemization. This guide delves into the mechanistic principles of peptide coupling, offers a critical evaluation of modern coupling reagents, and provides detailed, field-proven protocols for both solid-phase and solution-phase synthesis to ensure high yield and stereochemical purity.

The Challenge and Opportunity of N-Benzoyl-L-valine

Peptide synthesis is a cornerstone of modern drug discovery, enabling the creation of custom molecules for a vast range of therapeutic applications.[2][3] N-Benzoyl-L-valine, an amino acid derivative with a benzoyl protecting group on its N-terminus, is frequently used to synthesize peptide-based drugs targeting diseases like cancer and metabolic disorders.[1] The benzoyl group enhances the derivative's stability and can contribute to improved biological activity.

However, the successful incorporation of this building block is non-trivial. The primary challenges are:

-

Steric Hindrance: The bulky isopropyl side chain of valine, combined with the planar benzoyl group, physically obstructs the approach of the activated carboxyl group to the reacting amine, potentially leading to slow or incomplete coupling reactions.[4]

-

Racemization: N-acyl protected amino acids, such as N-Benzoyl-L-valine, are particularly susceptible to racemization during the carboxyl activation step. This occurs via the formation of a 5(4H)-oxazolone intermediate, which can easily lose its stereochemical integrity at the alpha-carbon.[5][6][7] The presence of the resulting D-diastereomer can be difficult to remove and may drastically alter the peptide's biological activity.[6]

This guide provides the strategic insights and detailed methodologies required to overcome these challenges.

Fundamentals of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In practice, the carboxylic acid must first be "activated" to make it a better electrophile for the nucleophilic attack by the amine group of the incoming amino acid.[8][9] This activation is the critical step where coupling reagents exert their function.

Caption: General workflow of peptide bond formation.

Strategic Decisions: SPPS vs. Solution-Phase Synthesis

The choice between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase (or Solution-Phase) Peptide Synthesis (LPPS) depends on the project's scale, complexity, and objectives.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

| Principle | The growing peptide chain is anchored to an insoluble resin support.[2][10] | All reactions occur in a homogenous solution.[11] |

| Purification | Simplified purification; excess reagents and byproducts are removed by simple washing and filtration steps.[2][12] | Requires more complex purification (e.g., crystallization, chromatography) after each coupling step.[2] |

| Automation | Highly amenable to automation and high-throughput synthesis.[11][12] | Less compatible with automation; more labor-intensive.[2] |

| Scalability | Excellent for small to medium scale (mg to g). Can become less efficient for very long sequences.[11] | Preferred for large-scale (kg) industrial production of shorter peptides.[2][10] |

| Reagent Use | Often uses a large excess of reagents to drive reactions to completion.[12] | More precise stoichiometry is used, which can be more cost-effective for simple sequences.[2] |

| Ideal Use Case | Custom peptides, long sequences, research and development. | Large-scale manufacturing of specific, often shorter, peptide fragments. |

For incorporating a challenging building block like N-Benzoyl-L-valine at a research or drug development scale, SPPS is generally the preferred method due to its efficiency and simplified workflow.

A Critical Review of Coupling Reagents

The choice of coupling reagent is paramount for successfully coupling sterically hindered and racemization-prone amino acids.[13] Reagents are broadly classified into carbodiimides and onium salts (aminium/uronium and phosphonium).

Carbodiimides (e.g., DCC, DIC, EDC)

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents.[14][15][16] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[14][15]

However, this intermediate is unstable and prone to two side reactions:

-

Rearrangement to an unreactive N-acylurea.[14]

-

Cyclization to the 5(4H)-oxazolone, leading to racemization.[6]

To mitigate these issues, carbodiimides are almost always used with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[13][14] The additive rapidly traps the O-acylisourea to form a more stable active ester (e.g., OBt ester), which is less prone to racemization and reacts efficiently with the amine.[14][17]

Caption: Simplified mechanism of HATU-mediated coupling.

Reagent Comparison Table

| Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages |

| DIC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | Cost-effective, simple byproducts. [16] |

| HBTU | Aminium Salt | High | Low | Very efficient, byproducts are generally soluble. [16][18] |

| HATU | Aminium Salt | Very High | Very Low | Excellent for sterically hindered couplings, low racemization. [19][20] |

| PyBOP | Phosphonium Salt | High | Low | Strong coupling agent, high chemoselectivity. [16][19] |

| COMU | Aminium Salt | Very High | Very Low | High efficiency comparable to HATU, safer (non-explosive) byproducts. [13][20] |

Controlling Racemization: The Critical Factor

For N-acyl amino acids like N-Benzoyl-L-valine, preventing racemization is as important as achieving complete coupling. The primary mechanism involves the formation of a 5(4H)-oxazolone. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. [6]

Caption: Racemization via the 5(4H)-oxazolone pathway.

Key Strategies to Suppress Racemization:

| Strategy | Rationale | Recommended Practice |

| Choice of Coupling Reagent | Reagents that rapidly form active esters (e.g., OAt, Oxyma) outcompete the rate of oxazolone formation. [6] | Use HATU, HCTU, or COMU. If using carbodiimides, always include an additive like HOBt or, preferably, Oxyma. [4][6] |

| Choice of Base | The basicity and steric hindrance of the base affect the rate of α-proton abstraction. [5] | Use weaker, sterically hindered bases. The order of preference is generally 2,4,6-collidine > N-methylmorpholine (NMM) > N,N-diisopropylethylamine (DIEA). Avoid triethylamine (TEA). [4][5] |

| Control of Stoichiometry | Excess base can accelerate racemization. | Use the minimum amount of base required for the reaction, typically 2 equivalents for onium salt couplings. [4] |

| Temperature Control | Lower temperatures slow down the rate of racemization. [6] | Conduct the coupling at 0 °C, especially during the activation step, before allowing it to warm to room temperature. [6] |

| Minimize Pre-activation Time | A longer time in the activated state increases the opportunity for racemization. | Use in situ activation protocols where the coupling reagent is added to the mixture of the amino acid and the amine component. [6] |

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide using N-Benzoyl-L-valine and HATU

This protocol describes a standard manual procedure for coupling N-Benzoyl-L-valine onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus (1.0 eq)

-

N-Benzoyl-L-valine (3.0 eq)

-

HATU (2.9 eq)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6.0 eq)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Kaiser test kit

-

Capping solution: Acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

-

Qualitative Test (Optional but Recommended): Perform a Kaiser test on a few beads of resin to confirm the presence of a free primary amine. A positive test results in an intense blue color. [21]3. Activation Solution Preparation: In a separate vial, dissolve N-Benzoyl-L-valine (3.0 eq) and HATU (2.9 eq) in DMF.

-

Coupling Reaction: a. Add the activation solution to the swelled resin. b. Add the base (DIPEA or NMM, 6.0 eq) to the reaction vessel. c. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction can be extended or performed at a slightly elevated temperature (e.g., 30-40°C), though this may increase racemization risk. [4]5. Monitoring the Reaction: After the desired time, take a small sample of resin, wash thoroughly with DMF, and perform a Kaiser test. A negative result (clear or yellowish beads) indicates complete coupling.

-

Recoupling (If Necessary): If the Kaiser test is positive, drain the reaction solution and repeat steps 4-5 with fresh reagents. This is known as a "double couple". [4]7. Capping (If Necessary): If the coupling remains incomplete after a second attempt, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences. [21]Wash the resin with DMF, then add the capping solution and agitate for 30 minutes. This acetylates the remaining free amines.

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next deprotection step in the synthesis.

Protocol 2: Solution-Phase Coupling of N-Benzoyl-L-valine using DIC/HOBt

This protocol describes the coupling of an N-protected fragment (N-Benzoyl-L-valine) to a C-protected amine component in solution.

Materials:

-

N-Benzoyl-L-valine (1.0 eq)

-

Amine component (e.g., H-Gly-OMe·HCl) (1.1 eq)

-

HOBt (1.1 eq)

-

DIC (1.1 eq)

-

Base (e.g., NMM or DIPEA) (1.1 eq, if starting with an amine salt)

-

Solvents: Anhydrous DMF or DCM

-

Reaction monitoring: Thin-layer chromatography (TLC) or HPLC

Procedure:

-

Reactant Preparation: Dissolve N-Benzoyl-L-valine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise and stir the mixture for 15-30 minutes at 0 °C.

-

Amine Addition: In a separate flask, dissolve the amine component (1.1 eq) in DMF. If it is a hydrochloride salt, add one equivalent of base (NMM is preferred to minimize racemization) and stir for 5 minutes.

-

Coupling: Add the amine solution to the activated carboxylic acid mixture at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the progress by TLC or HPLC until the starting material is consumed. [18]6. Work-up and Purification: a. Once the reaction is complete, filter off the diisopropylurea byproduct (if using DCM, it may precipitate). b. Dilute the reaction mixture with an organic solvent like ethyl acetate. c. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or citric acid), a weak base (e.g., saturated NaHCO₃), and brine to remove unreacted components and byproducts. [18] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography or recrystallization. [22]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or Incomplete Coupling Yield | Steric Hindrance: The primary challenge with N-Benzoyl-L-valine. [4] | • Switch to a more powerful coupling reagent like HATU or COMU.<[4][13]br>• Perform a second coupling ("double couple") with fresh reagents.<[4]br>• Increase reaction time or moderately increase temperature (e.g., to 40°C), monitoring for racemization. [4] |

| Poor Solvation/Aggregation: The growing peptide chain on the resin is not adequately solvated. | • Switch to a better solvating solvent like N-Methyl-2-pyrrolidone (NMP) or add DMSO.<[17]br>• Use sonication to break up aggregates. [17] | |

| Significant Racemization Detected | Inappropriate Base: Use of a strong, non-hindered base like TEA or excess DIPEA. [6] | • Switch to a weaker or more hindered base like NMM or 2,4,6-collidine.<[4][6]br>• Use the minimum amount of base necessary. |

| Prolonged Activation: The activated ester exists for too long before coupling. | • Minimize pre-activation time; use an in situ activation protocol.<[6]br>• Conduct the activation and initial coupling at a lower temperature (0 °C). [6] | |

| Presence of Deletion Sequences | Incomplete Coupling & No Capping: Unreacted amines from the previous step were not blocked. | • Ensure coupling completion using a qualitative test (e.g., Kaiser test).<[21]br>• If coupling is incomplete after recoupling, always implement a capping step with acetic anhydride to block unreacted sites. [4][21] |

Analysis and Characterization

Post-synthesis, the identity and purity of the peptide must be rigorously confirmed.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude peptide and for purifying the final product. [23][24][25][26]A gradient of water/acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used. [25][27]* Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide, verifying that the correct amino acid sequence has been assembled. [23][24]

Conclusion

The successful incorporation of N-Benzoyl-L-valine is a challenging yet achievable task in peptide synthesis. Success hinges on a rational approach that directly confronts the dual issues of steric hindrance and racemization. By selecting highly efficient onium salt reagents like HATU or COMU, carefully controlling the reaction conditions—especially the choice of base and temperature—and implementing robust monitoring and capping protocols, researchers can effectively utilize this valuable building block. The detailed methodologies and troubleshooting guides provided herein serve as a practical resource for scientists in drug discovery and development to synthesize complex, high-purity peptides with confidence.

References

- Optimizing Peptide Coupling: Key Techniques. (n.d.). Google AI.

- Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc.

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).

- Carbodiimides and Additives. (2021, May 19). Aapptec Peptides.

- DIC Coupling Mechanism | Organic Chemistry. (2022, October 5). YouTube.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.

- Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.). Creative Proteomics.

- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology.